molecular formula C15H14O2S B1620306 Methyl 4-(phenylsulfanylmethyl)benzoate CAS No. 88393-07-1

Methyl 4-(phenylsulfanylmethyl)benzoate

Cat. No.: B1620306
CAS No.: 88393-07-1
M. Wt: 258.3 g/mol
InChI Key: RZFYMLIOQNVJHF-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfanylmethyl)benzoate is a useful research compound. Its molecular formula is C15H14O2S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88393-07-1

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

methyl 4-(phenylsulfanylmethyl)benzoate

InChI

InChI=1S/C15H14O2S/c1-17-15(16)13-9-7-12(8-10-13)11-18-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

RZFYMLIOQNVJHF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of benzenethiol (1.3 mL, 13.1 mmol) and potassium tert-butoxide (1.47 g, 13.1 mmol) in DMF (50 mL) at 0° C. was added 4-(bromomethyl)benzoic acid methyl ester (3.0 g, 13.1 mmol), and the mixture was stirred at room temperature for 1 hour. After stirring at 80-90° C. overnight, the reaction mixture was evaporated to dryness under reduced pressure. The residue was dissolved in water (30 mL) and extracted with CH2Cl2 (200 mL). The organic layer was dried (MgSO4) and evaporated under reduced pressure. The crude product was purified by MPLC on silica gel (10% EtOAc in hexanes) to afford the titled compound (2.74 g, 81%) as a white solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
81%

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